4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazinobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazone linkage allows it to act as a versatile ligand, potentially modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzoic acid
- 5-Bromo-2-furoic acid
Uniqueness
4-{2-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazone linkage and bromine substitution make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-3-6-13(18)10(7-11)8-16-17-12-4-1-9(2-5-12)14(19)20/h1-8,17-18H,(H,19,20)/b16-8+ |
InChI Key |
XHEPXSZOMOOKPJ-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.